1,2,3-Cyclopentanetriol, 4-amino-5-(methylthio)-, hydrochloride,(1R,2R,3R,4S,5R)-
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Overview
Description
It is a potent inhibitor used to study and inhibit the activity of glycosyltransferases, which play a critical role in glycan biosynthesis and metastasis of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Cyclopentanetriol, 4-amino-5-(methylthio)-, hydrochloride involves several steps. The compound is typically synthesized from cyclopentane derivatives through a series of chemical reactions, including hydroxylation, amination, and methylthiolation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Cyclopentanetriol, 4-amino-5-(methylthio)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methylthio groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized cyclopentane compounds.
Scientific Research Applications
1,2,3-Cyclopentanetriol, 4-amino-5-(methylthio)-, hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Chemistry: Studying the mechanisms of glycosylation and developing targeted therapies for diseases associated with abnormal glycan processing.
Biology: Investigating the role of glycosyltransferases in cellular processes and disease progression.
Medicine: Developing inhibitors for cancer metastasis and other diseases involving glycan biosynthesis.
Industry: Used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of glycosyltransferases, enzymes responsible for glycan biosynthesis. By blocking these enzymes, the compound disrupts the glycosylation process, which is crucial for the metastasis of cancer cells. This inhibition can lead to reduced cancer cell proliferation and metastasis.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Cyclopentanetriol, 4-amino-5-methyl-: A similar compound with slight structural differences.
Mannostatin A: The free base form of the hydrochloride salt.
Uniqueness
1,2,3-Cyclopentanetriol, 4-amino-5-(methylthio)-, hydrochloride is unique due to its potent inhibitory effects on glycosyltransferases and its specific application in studying glycan biosynthesis and cancer metastasis.
Properties
IUPAC Name |
4-amino-5-methylsulfanylcyclopentane-1,2,3-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-11-6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOFGONIVNXZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1C(C(C(C1O)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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